molecular formula C8H7Cl2N3 B2705659 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296225-10-9

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2705659
CAS RN: 1296225-10-9
M. Wt: 216.07
InChI Key: GAXQAJJHZVZJGO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1823331-38-9 . It has a molecular weight of 217.06 . This compound is solid at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is represented by the InChI Code: 1S/C7H6Cl2N4/c1-2-13-3-4-5 (12-13)6 (8)11-7 (9)10-4/h3H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been explored in various studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Physical And Chemical Properties Analysis

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a solid at room temperature . It has a molecular weight of 217.06 .

Scientific Research Applications

Synthesis and Electrophilic Substitutions

A foundational aspect of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine research involves its synthesis and subsequent modifications. A novel method for synthesizing pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines was developed, leveraging precursors similar to 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine. This method was found to facilitate electrophilic substitutions, yielding a series of derivatives with potential for further chemical and pharmacological investigations (Atta, 2011).

Antifungal Properties

Another significant application is in the development of antifungal agents. Compounds structurally related to 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine have demonstrated inhibitory effects against Trichophyton mentagrophytes, highlighting their potential as topical antifungal agents. The research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence antifungal efficacy (Novinson, Robins, & Matthews, 1977).

Antimicrobial and Anticonvulsant Activities

Further studies have explored the antimicrobial and anticonvulsant properties of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine derivatives. One research identified novel uracil derivatives exhibiting significant in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This study underscores the versatility of the pyrazolo[1,5-a]pyrimidine core in generating bioactive compounds (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011). Additionally, derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the potential for developing new therapeutic agents for epilepsy (Wang, Piao, Zhang, & Quan, 2015).

Fluorescent Probes for Biological and Environmental Sensing

The development of functional fluorophores based on the pyrazolo[1,5-a]pyrimidine scaffold represents another exciting research direction. These compounds have shown promising fluorescence properties, making them suitable as probes for detecting biologically or environmentally relevant species. The modification of the pyrazolo[1,5-a]pyrimidine structure to include various acceptor (A) or donor (D) groups has been found to enhance fluorescence intensity, demonstrating the adaptability of this chemical framework for applications in sensing and imaging (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

The safety information for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

The future directions for research on 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine and related compounds could involve further exploration of their potential applications in optical technologies . Additionally, their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-5-3-8-11-6(9)4-7(10)13(8)12-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQAJJHZVZJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine

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